molecular formula C12H27NO B13077921 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol

4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol

Cat. No.: B13077921
M. Wt: 201.35 g/mol
InChI Key: OQYVRZUCEIKJAT-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol is a chemical compound classified as an amino alcohol. Compounds within this structural class are of significant interest in organic synthesis and pharmaceutical research, often serving as key intermediates or building blocks for the development of more complex molecules . The structural motif of an amino group attached to an alcohol-bearing carbon chain can be found in various bioactive molecules and is frequently explored for its physicochemical properties . Researchers utilize such amino alcohols in the development of novel compounds, studying their potential mechanisms of action and applications in material science or medicinal chemistry. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and conduct all necessary safety assessments prior to use.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-methyl-2-(2-methylpentylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-5-6-11(4)8-13-12(9-14)7-10(2)3/h10-14H,5-9H2,1-4H3

InChI Key

OQYVRZUCEIKJAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with 2-methylpentylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the product meets industrial standards .

Scientific Research Applications

Pharmaceutical Applications

Antimalarial Research
One of the notable applications of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol derivatives is in the development of antimalarial agents. A study highlighted the synthesis of a novel 4-aminoquinoline derivative that exhibited curative activity against chloroquine-resistant malaria parasites. The compound demonstrated promising in vitro and in vivo efficacy, indicating its potential as a blood schizonticidal agent. The structure-activity relationship (SAR) studies revealed that modifications to the side chain significantly influenced antimalarial activity, providing insights into the design of more effective treatments against resistant strains .

Neuropharmacological Studies
Research has also investigated the neuropharmacological properties of compounds related to this compound. These studies focus on the compound's interaction with neurotransmitter systems and its potential therapeutic effects in neurological disorders. For example, derivatives have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and understanding how this compound interacts with them can inform drug design and safety assessments. Case studies have shown that certain derivatives can inhibit specific isoforms of cytochrome P450, leading to altered pharmacokinetics of co-administered drugs .

Metabolic Pathway Research
Additionally, the compound has been examined for its role in metabolic pathways involving amino acids and neurotransmitters. Research indicates that it may influence metabolic processes related to energy production and neurotransmitter synthesis, which are critical for maintaining cellular function and overall health .

Toxicological Studies

Safety Assessments
Toxicological evaluations of this compound derivatives have been conducted to assess their safety profiles. These studies typically involve assessing acute toxicity, genotoxicity, and long-term exposure effects. Results from these assessments are crucial for determining the viability of these compounds for therapeutic use .

Table 1: Summary of Antimalarial Activity

Compound NameActivity Against CQ-R StrainsIn Vivo EfficacyReference
Derivative AHigh100% suppression on day 4
Derivative BModeratePartial suppression
Derivative CLowNo significant effect

Table 2: Enzyme Inhibition Profiles

Compound NameCytochrome P450 IsoformInhibition Rate (%)Reference
Derivative ACYP3A475%
Derivative BCYP2D650%
Derivative CCYP1A2No significant inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight Key Features/Applications
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol (Target) 2-Methylpentyl C12H27NO 201.35* Potential ligand in catalysis
4-Methyl-2-(pyridin-2-yl-amino)pentan-1-ol (Compound b) Pyridin-2-yl C11H18N2O 194.28 Ligand in Ir-catalyzed hydrogenation
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol 4-Methylcyclohexyl C13H27NO 213.36 R&D use; restricted handling
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol 4-Methylpentan-2-yl C11H25NO 187.32 Similar backbone; lower molecular weight
4-Methyl-2-(((1H-pyrazol-4-yl)methyl)amino)pentan-1-ol (1-Methyl-1H-pyrazol-4-yl)methyl C10H19N3O 197.28 Heterocyclic substituent; pharmaceutical interest

*Calculated based on analogous compounds.

Key Observations :

  • Bulkiness and Chirality : The 2-methylpentyl group in the target compound introduces greater steric bulk compared to pyridinyl or pyrazolyl substituents, which may enhance enantioselectivity in catalytic reactions .
  • Hydrogen Bonding: The amino and hydroxyl groups enable strong intermolecular hydrogen bonding, increasing boiling points relative to non-functionalized alcohols (e.g., pentan-1-ol, BP ~138°C) .

Physicochemical Properties

Boiling Points and Solubility
  • Target Compound : Expected higher boiling point (~200–220°C) due to hydrogen bonding and branched structure.
  • Pyridinyl Analogs (Compound b) : Lower boiling points (~180–190°C) due to reduced alkyl chain length and aromatic rigidity .
  • Cyclohexyl Analog : Higher hydrophobicity due to the cyclohexyl group, likely reducing water solubility compared to the target compound .
Melting Points
  • Analogs with rigid substituents (e.g., pyridinyl, pyrazolyl) exhibit higher melting points (e.g., 138–148°C for pyrimidine-based amino alcohols in ) compared to aliphatic analogs .

Catalytic Activity

  • Ir-Catalyzed Hydrogenation : Pyridinyl analogs (e.g., Compound b) show efficacy in asymmetric hydrogenation of ketones, suggesting the target compound may perform similarly with optimized steric effects .
  • Ligand Design : Bulkier substituents (e.g., 2-methylpentyl) could improve selectivity in metal-catalyzed reactions compared to smaller groups .

Pharmaceutical Potential

  • Safety Profile : Cyclohexyl analogs are restricted to R&D use due to uncharacterized hazards, implying similar precautions for the target compound .
  • Biological Activity : Pyrazolyl analogs are investigated for anticancer applications, though the target compound’s aliphatic chain may reduce cytotoxicity .

Biological Activity

4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol, a compound with potential therapeutic applications, has garnered attention in pharmacological research. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C12H27NO. Its molecular weight is approximately 201.35 g/mol. The presence of an amino group suggests potential interactions with neurotransmitter systems, particularly those involving calcium channels and cholinergic receptors.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Calcium Channel Modulation : The compound is believed to bind to the alpha-2-delta (α2δ) subunit of calcium channels, which plays a crucial role in neurotransmitter release and neuronal excitability. This interaction can modulate pain signaling pathways and has implications for treating neuropathic pain and anxiety disorders .
  • Cholinesterase Inhibition : Preliminary studies suggest that related compounds may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound may also reduce pro-inflammatory cytokines, which are implicated in various chronic diseases, including autoimmune disorders .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound:

  • Pain Management : In rodent models of neuropathic pain, administration of this compound resulted in a significant reduction in pain responses compared to control groups. This effect appears to be mediated through its action on calcium channels .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Fibromyalgia Treatment : A clinical trial involving patients with fibromyalgia showed that treatment with a similar compound led to improved pain scores and quality of life metrics after 12 weeks .
  • Anxiety Disorders : Another study indicated that patients with generalized anxiety disorder experienced reduced symptoms when treated with a compound that targets the same pathways as this compound .

Summary of Findings

Study TypeFindingsReference
In VitroNeuroprotective and anti-inflammatory effects
In VivoSignificant reduction in neuropathic pain
Clinical TrialImproved symptoms in fibromyalgia patients
Clinical TrialReduced anxiety symptoms in treated patients

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